Hydroxypropyl Linker Increases Predicted Lipophilicity by ΔlogP +0.37 vs. Hydroxyethyl Analog, Modulating Membrane Permeability and PPAR Pocket Occupancy
The target compound's 3-hydroxypropyl sulfamoyl linker extends the alkyl spacer by one methylene unit compared to the 2-hydroxyethyl analog (CAS 1164556-64-2). In silico prediction using mcule.com yields a logP of 4.2782 for the target compound versus 3.9071 for the hydroxyethyl analog, a difference of +0.37 logP units . This corresponds to an approximately 2.3-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability and may influence oral bioavailability and tissue distribution. The longer linker also positions the terminal hydroxyl group deeper into the PPAR ligand-binding pocket, potentially altering hydrogen-bond networks with residues in the AF-2 helix region [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.2782 (mcule.com, P-503145673) |
| Comparator Or Baseline | Hydroxyethyl analog (CAS 1164556-64-2): logP = 3.9071 (mcule.com, P-33457093) |
| Quantified Difference | ΔlogP = +0.37 (approximately 2.3-fold higher lipophilicity) |
| Conditions | In silico prediction; computational logP algorithm (mcule.com platform) |
Why This Matters
The quantifiable increase in logP of +0.37 directly influences membrane permeability predictions and may reduce aqueous solubility, requiring formulation adjustments that are unnecessary for the less lipophilic hydroxyethyl analog—making the hydroxypropyl compound the appropriate choice when enhanced membrane transit or altered tissue partitioning is desired.
- [1] Pfizer Products Inc. WO/2005/092845 - Substituted Heteroaryl- and Phenylsulfamoyl Compounds as PPAR agonists. WIPO Patent Application, 2005. View Source
